molecular formula C15H12F2N2 B175151 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- CAS No. 199594-82-6

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-

Cat. No.: B175151
CAS No.: 199594-82-6
M. Wt: 258.27 g/mol
InChI Key: VPEWBYMJUVSDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-, also known as 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-, is a useful research compound. Its molecular formula is C15H12F2N2 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

199594-82-6

Molecular Formula

C15H12F2N2

Molecular Weight

258.27 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole

InChI

InChI=1S/C15H12F2N2/c1-10-4-2-7-14-15(10)18-9-19(14)8-11-12(16)5-3-6-13(11)17/h2-7,9H,8H2,1H3

InChI Key

VPEWBYMJUVSDBS-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F

Canonical SMILES

CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F

Key on ui other cas no.

199594-82-6

Synonyms

1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this Example, 1-(2,6-difluorobenzyl)-4-methylbenzimidazole (49) was prepared according to Method D. To 1-(2,6-difluorobenzyl)-2-hydroxymethyl-4-methylbenzimidazole (Example 40) (1.82 g, 4.52 mmol) dissolved in 1.5 M H2SO4 (40 mL) was added KMnO4 (1.50 g, 9.49 mmol, 160 M%). After 1 h at room temperature, the reaction mixture was filtered and washed with water. The brown solid was collected, suspended in acetone/methanol and filtered. The filtrate was collected and purified by flash chromatography eluting with 10% MeOH/CH2Cl2 increasing to 50% MeOH/CH2Cl2 to produce 1.42 g (4.70 mmol, 80% yield) of white powder. 1H-NMR (200 MHz, CD2Cl2): δ7.99 (br s, 1H, H2), 7.37 (br d, J=7.9 Hz, 1H, H7), 7.32 (m, 1H, H4″), 7.17 (dd, J=7.3, 7.9 Hz, 1H, H6), 7.03 (d, J=3.2 Hz, 1H, H5), 6.96 (m, 2H, H3″,5″,), 5.40 (s, 2H, CH2PhF2), 2.59 (s, 3H, CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.